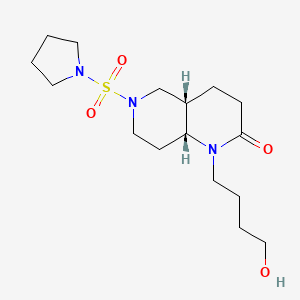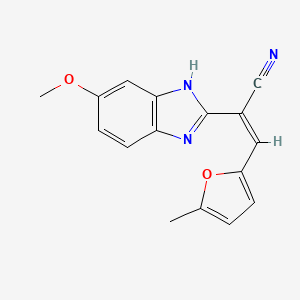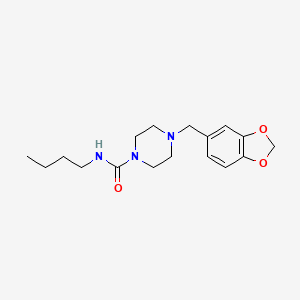
4-(1,3-benzodioxol-5-ylmethyl)-N-butylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzodioxol-5-ylmethyl)-N-butylpiperazine-1-carboxamide is a complex organic compound that features a benzodioxole group attached to a piperazine ring, which is further connected to a butyl group and a carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-butylpiperazine-1-carboxamide typically involves the following steps:
Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Attachment to Piperazine: The benzodioxole group is then attached to a piperazine ring through a nucleophilic substitution reaction.
Introduction of the Butyl Group: The butyl group is introduced via an alkylation reaction using butyl bromide.
Formation of the Carboxamide: Finally, the carboxamide moiety is formed through an amidation reaction involving the piperazine derivative and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-(1,3-benzodioxol-5-ylmethyl)-N-butylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzodioxole group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole or piperazine ring.
Reduction: Reduced forms of the benzodioxole or piperazine ring.
Substitution: Substituted derivatives with various functional groups attached to the benzodioxole or piperazine ring.
科学的研究の応用
4-(1,3-benzodioxol-5-ylmethyl)-N-butylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-butylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole group can interact with aromatic residues in the active site of enzymes, while the piperazine ring can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(1,3-benzodioxol-5-yl)methyl-4-(halobenzoyl)piperazines: These compounds have similar molecular structures but different substituents on the benzoyl group.
1-(1,3-benzodioxol-5-yl)-3-N-fused heteroaryl indoles: These compounds feature a benzodioxole group attached to an indole ring, with various heteroaryl groups fused to the indole.
Uniqueness
4-(1,3-benzodioxol-5-ylmethyl)-N-butylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl group and carboxamide moiety differentiates it from other benzodioxole-containing compounds, potentially leading to unique interactions with biological targets and distinct pharmacological effects.
特性
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-butylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-2-3-6-18-17(21)20-9-7-19(8-10-20)12-14-4-5-15-16(11-14)23-13-22-15/h4-5,11H,2-3,6-10,12-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSFLDBWYGYSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
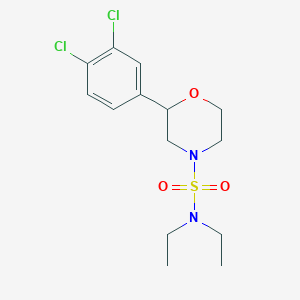
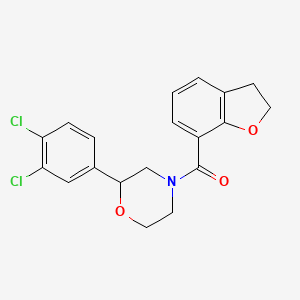
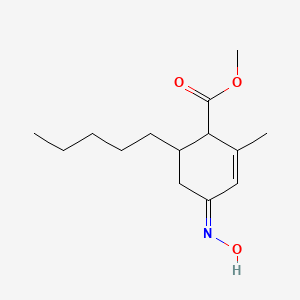
![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5260313.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5260341.png)
![N-[2-(dimethylamino)ethyl]-2-(2,4-dimethylphenoxy)propanamide](/img/structure/B5260354.png)
![2-{[4-(Piperidin-1-ylmethyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B5260355.png)
![(3S)-1-{[8-methyl-2-(morpholin-4-ylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}pyrrolidin-3-ol](/img/structure/B5260359.png)
![1-{1-[(6-isopropyl-1H-indol-2-yl)carbonyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5260373.png)
![N-{(Z)-[(3-chloro-4-methylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide](/img/structure/B5260374.png)
